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molecular formula C10H17I B8741140 1-Iododec-1-yne CAS No. 67826-81-7

1-Iododec-1-yne

Cat. No. B8741140
M. Wt: 264.15 g/mol
InChI Key: PBLBGCHQWNOPSE-UHFFFAOYSA-N
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Patent
US05347041

Procedure details

To a 500 ml 3-neck round bottom flask is transferred an ethylmagnesium bromide solution, 100 ml of 3.0M in dried ether, 0.30 mole, under an argon atmosphere. The contents are cooled to about 0° to 3° C. in a solution of 1-decyne, 25 grams, 0.1808 mole, and 50 ml of dried ether are added dropwise into the reaction mixture over a period of 1.5 hours. Thereafter the mixture is warmed to 35°-38° C. and maintained at that temperature for an additional hour. The mixture is then cooled to about 15° C. and powdered iodine, 80 g., 0.315 mole, is slowly added through a solid addition funnel over a period of about 1.5 hours. The reaction is maintained at 30° C. for approximately 2.5 additional hours. In the meantime, an additional 150 ml of dried ether is added to limit the viscosity increase during the reaction. In the work-up process, 200-300 ml of ether are added and the contents hydrolyzed by slowly pouring them into two liters of cold, dilute acetic acid having a pH of about 1-2. The organic phase is extracted with ether and washed several times with 10 percent Na2S2O3 solution to remove the unreacted iodine. Washing continues until the organic phase exhibits a clear color. Following this, the phase is washed several times with water and dried over MgSO4. The solvent is removed by means of a rotary evaporator, and the oily crude product is purified by column chromatography, using silica gel absorbent and hexane as an eluent. The yield is about 90 percent based on 1-decyne used, of a pale yellow liquid, 43.0 grams, 0.1629 mole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
250 (± 50) mL
Type
solvent
Reaction Step Six
Name
Quantity
150 mL
Type
solvent
Reaction Step Seven
Yield
90%

Identifiers

REACTION_CXSMILES
C([Mg]Br)C.[CH:5]#[C:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[I:15]I.C(O)(=O)C>CCOCC>[I:15][C:5]#[C:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Mg]Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#CCCCCCCCC
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
250 (± 50) mL
Type
solvent
Smiles
CCOCC
Step Seven
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500 ml 3-neck round bottom flask is transferred
ADDITION
Type
ADDITION
Details
are added dropwise into the reaction mixture over a period of 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter the mixture is warmed to 35°-38° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for an additional hour
ADDITION
Type
ADDITION
Details
, 0.315 mole, is slowly added through a solid addition funnel over a period of about 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is maintained at 30° C. for approximately 2.5 additional hours
TEMPERATURE
Type
TEMPERATURE
Details
increase during the reaction
EXTRACTION
Type
EXTRACTION
Details
The organic phase is extracted with ether
WASH
Type
WASH
Details
washed several times with 10 percent Na2S2O3 solution
CUSTOM
Type
CUSTOM
Details
to remove the unreacted iodine
WASH
Type
WASH
Details
Washing
WASH
Type
WASH
Details
is washed several times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent is removed by means of a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the oily crude product is purified by column chromatography

Outcomes

Product
Name
Type
Smiles
IC#CCCCCCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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